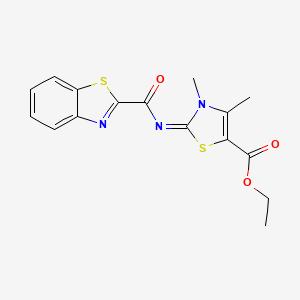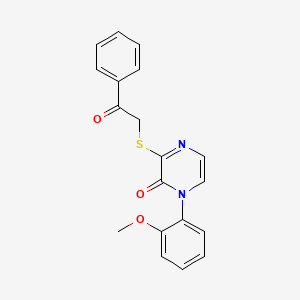
1-Ethyl-4-(4-iodopyrazol-3-yl)-5-methylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Pyrazole is a class of organic compounds characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . They are highly valued in organic synthesis and are among the most extensively studied groups of compounds within the azole family . Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .
Synthesis Analysis
The synthesis of pyrazole derivatives has been a subject of substantial interest among researchers . Various methods have been developed for accessing the pyrazole moiety, spanning from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms . The specific structure of “1-Ethyl-4-(4-iodopyrazol-3-yl)-5-methylpyrazole” would include additional functional groups attached to this core pyrazole structure.Chemical Reactions Analysis
The chemical reactions involving pyrazole derivatives are diverse and depend on the specific functional groups present in the molecule . The synthesis methods mentioned earlier, such as the use of transition-metal catalysts and photoredox reactions, are examples of the types of chemical reactions that pyrazole derivatives can undergo .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary significantly depending on their specific structure. Information on melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can typically be found in chemical databases .Mechanism of Action
The mechanism of action of pyrazole derivatives can vary widely and is largely dependent on their specific chemical structure and the biological system in which they are acting. For example, some pyrazole derivatives have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
Future Directions
The field of pyrazole chemistry continues to be an active area of research, with ongoing efforts to develop new synthesis methods and applications for these compounds . Given their diverse biological activities and their importance in various sectors of the chemical industry, it’s likely that the study and development of new pyrazole derivatives, including “1-Ethyl-4-(4-iodopyrazol-3-yl)-5-methylpyrazole”, will continue to be a significant area of focus.
properties
IUPAC Name |
1-ethyl-4-(4-iodo-1H-pyrazol-5-yl)-5-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN4/c1-3-14-6(2)7(4-12-14)9-8(10)5-11-13-9/h4-5H,3H2,1-2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHPJUIHIHBSTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=C(C=NN2)I)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Phenylsulfanyl)phenyl]methanamine](/img/structure/B2866578.png)
![5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2866579.png)

![2-Azaspiro[3.3]heptane hydrochloride](/img/structure/B2866584.png)
![methyl 5-(((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2866585.png)
![[trans-2-(Aminomethyl)cyclopropyl]methanamine;dihydrochloride](/img/structure/B2866587.png)

![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2866591.png)
![N-(3-chlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2866594.png)

![{4-[(2,4-Dichlorobenzyl)oxy]phenyl}amine](/img/structure/B2866597.png)

![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(3,4-dimethylphenyl)oxamide](/img/structure/B2866599.png)
![(Z)-3-allyl-5-((9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2866601.png)